(Z)-6-氯-2,3,4,9-四氢-1H-咔唑-1-酮肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

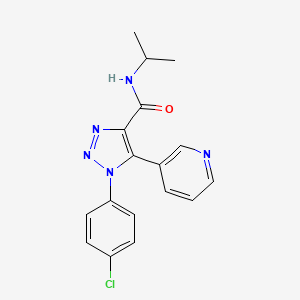

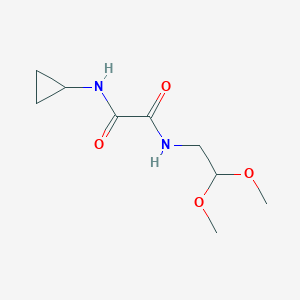

“(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is an organic compound that belongs to the class of oximes . Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime .

Molecular Structure Analysis

If the two side-chains on the central carbon are different from each other, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration . An older terminology of syn and anti was used to identify especially aldoximes according to whether the R group was closer or further from the hydroxyl .Chemical Reactions Analysis

Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines .Physical And Chemical Properties Analysis

In general, oximes exist as colorless crystals or as thick liquids and are poorly soluble in water . Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .科学研究应用

Organophosphate Antidotes

Oximes play a crucial role in treating organophosphate (OP) poisoning, a significant global health concern. OPs are toxic compounds found in pesticides and chemical warfare agents. Oximes act as reactivators for acetylcholinesterase (AChE), an enzyme inhibited by OPs. Among FDA-approved oxime-based antidotes, pralidoxime stands out as the sole drug in this category .

Antibiotics: Oxime-Based Cephalosporins

Cephalosporins, a class of β-lactam antibiotics, combat bacterial infections. Oxime-based cephalosporins have gained prominence due to their enhanced efficacy and broad-spectrum activity against both Gram-positive and Gram-negative pathogens. Notable FDA-approved oxime-based antibiotics include cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime .

Biological Motifs with Diverse Activities

Oximes exhibit diverse biological and pharmacological properties. They are known for their antibacterial, anti-fungal, anti-inflammatory, antioxidant, and anti-cancer activities. These hydroxy-imine derivatives have gained popularity as potential therapeutic agents .

Stabilization of Oxime Stereoisomers

Studies indicate that Z-isomers of oximes are more stable and predominant than E-isomers. Differential scanning calorimetry confirms that heating and melting of E-oximes readily yield the Z-oxime form .

Antifungal Properties

Certain oxime ethers have been evaluated for their antifungal activity against important human pathogens such as Candida albicans, Aspergillus fumigatus, Candida glabrata, Candida krusei, and Aspergillus flavus .

Anti-Inflammatory Potential

In murine microglial BV-2 cells, compound 1 (an oxime) significantly reduced lipopolysaccharide (LPS)-stimulated migration, IL-6 expression, and nitric oxide (NO) production. This anti-inflammatory effect holds promise for potential therapeutic applications .

未来方向

Recent strategies in the development of oximes which are capable of crossing the blood-brain barrier to treat organophosphorus poisoning have been summarized . Several new developments using oximes are reviewed along with their advantages and disadvantages . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .

属性

IUPAC Name |

(NZ)-N-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-7-4-5-10-9(6-7)8-2-1-3-11(15-16)12(8)14-10/h4-6,14,16H,1-3H2/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQBXMSMBXJAMG-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NO)C1)NC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N\O)/C1)NC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)

![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)

![6-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)